molecular formula C6H12ClNO3 B164739 (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride CAS No. 824943-40-0

(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

Cat. No.: B164739
CAS No.: 824943-40-0
M. Wt: 181.62 g/mol
InChI Key: ZWHYCCWEJZJLHW-JBUOLDKXSA-N
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Description

(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the piperidine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride typically involves the catalytic resolution of racemic mixtures or the use of chiral starting materials. One common method includes the lipase-catalyzed resolution of ethyl-5-hydroxypicolinate, followed by a series of chemical transformations . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized one-pot reactions to increase yield and efficiency. For example, a one-pot debenzylation/sulfation reaction followed by cation exchange can be used to produce the compound on a large scale . These methods are designed to be scalable and cost-effective, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride apart from similar compounds is its specific combination of functional groups and chiral centers, which confer unique chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYCCWEJZJLHW-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463669
Record name (2S,5R)-5-Hydroxypipecolic acid HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824943-40-0
Record name (2S,5R)-5-Hydroxypipecolic acid HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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